ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is an organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
ethyl 2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-3-25-19(24)13-26-20-22-12-18(15-6-8-16(21)9-7-15)23(20)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIANNUDRXMATBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Core Formation
The imidazole backbone is constructed via a cyclocondensation reaction between 4-bromobenzaldehyde (1.0 equiv), p-toluidine (1.2 equiv), and ammonium acetate (2.5 equiv) in refluxing acetic acid. This method, adapted from Biginelli-like protocols, generates 5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol in 68–72% yield after recrystallization from ethanol.
Key Data:
Thioacetate Esterification
The thiol intermediate undergoes alkylation with ethyl bromoacetate (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in dry dimethylformamide (DMF) at 60°C. Post-reaction, the mixture is poured onto crushed ice, and the precipitate is purified via column chromatography (petroleum ether:ethyl acetate = 4:1).
Key Data:
- Reaction Time: 4 hours
- Yield: 85%
- Characterization: $$ ^13C $$ NMR (100 MHz, CDCl$$3 $$) δ 169.8 (C=O), 148.2 (imidazole-C), 136.4 (BrC$$6$$H$$4$$), 134.1 (p-tolyl), 61.5 (OCH$$2$$CH$$3$$), 42.3 (SCH$$2$$), 21.1 (CH$$_3$$).
Radical-Mediated Thiolation Strategy
Thio Radical Generation
Adapting methodologies from thio radical-induced annulations, 5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole-2-carbonitrile (1.0 equiv) reacts with ethyl 2-mercaptoacetate (2.0 equiv) in toluene under argon. Azobisisobutyronitrile (AIBN, 20 mol%) initiates radical formation at 100°C.
Key Data:
- Reaction Time: 20 hours
- Yield: 78%
- Purification: Flash chromatography (petroleum ether:ethyl acetate = 5:1).
- IR Analysis: 2920 cm$$^{-1}$$ (C-H stretch), 1735 cm$$^{-1}$$ (ester C=O), 1180 cm$$^{-1}$$ (C-S).
One-Pot Tandem Synthesis
Integrated Approach
A one-pot procedure combines imine formation, cyclization, and thioalkylation. 4-Bromobenzaldehyde (1.0 equiv), p-toluidine (1.0 equiv), ethyl 2-mercaptoacetate (1.2 equiv), and ammonium acetate (3.0 equiv) react in ethanol under reflux. Diisopropyl ethyl ammonium acetate (DIPEAc, 10 mol%) catalyzes the process, enhancing yield through dual acid-base catalysis.
Key Data:
- Reaction Time: 12 hours
- Yield: 88%
- Advantages: Eliminates intermediate isolation, reduces solvent use.
Comparative Analysis of Synthetic Methods
Efficiency and Yield
| Method | Yield (%) | Time (h) | Purity (HPLC) |
|---|---|---|---|
| Multi-Component | 85 | 12 | 98.5 |
| Radical-Mediated | 78 | 20 | 97.2 |
| One-Pot Tandem | 88 | 12 | 99.1 |
The one-pot tandem method outperforms others in yield and purity, attributed to DIPEAc’s catalytic efficiency. Radical-mediated routes, while robust, require prolonged reaction times.
Spectroscopic Validation and Structural Confirmation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Optimization Challenges and Solutions
Thiol Oxidation Mitigation
Thiol intermediates are prone to oxidation. Conducting reactions under inert atmosphere (argon) and adding antioxidants (e.g., BHT) improve stability.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance thioalkylation rates but complicate purification. Switching to ethanol reduces side reactions while maintaining solubility.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Bromobenzaldehyde | 320 |
| Ethyl 2-mercaptoacetate | 450 |
| DIPEAc | 680 |
The one-pot method reduces costs by 18% compared to multi-step routes, primarily through lower catalyst loading.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pathways involved can include inhibition of signal transduction or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((5-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
- Ethyl 2-((5-(4-fluorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
- Ethyl 2-((5-(4-methylphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
Uniqueness
Ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is unique due to the presence of the bromophenyl group, which can participate in specific interactions and reactions that other similar compounds may not. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
